Cas no 856850-18-5 (2-(bromomethyl)-4-chloropyridine)

2-(Bromomethyl)-4-chloropyridine is a versatile halogenated pyridine derivative commonly employed as a key intermediate in organic synthesis and pharmaceutical manufacturing. The bromomethyl group at the 2-position and the chloro substituent at the 4-position provide reactive sites for nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex heterocyclic frameworks. Its high purity and stability under controlled conditions ensure consistent performance in applications such as ligand preparation and agrochemical development. The compound’s well-defined reactivity profile allows for selective functionalization, facilitating the synthesis of targeted derivatives. Proper handling is required due to its lachrymatory and moisture-sensitive nature. Storage under inert conditions is recommended to maintain integrity.
2-(bromomethyl)-4-chloropyridine structure
856850-18-5 structure
Product Name:2-(bromomethyl)-4-chloropyridine
CAS No:856850-18-5
MF:C6H5BrClN
MW:206.467599630356
MDL:MFCD15526711
CID:1840983
PubChem ID:22032738
Update Time:2025-11-02

2-(bromomethyl)-4-chloropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(bromomethyl)-4-chloropyridine
    • QC-3502
    • 2-Brommethyl-4-chlor-pyridin
    • SureCN5955760
    • AG-L-19436
    • 2-bromomethyl-4-chloro-pyridine
    • CTK5F5507
    • 2-(Bromomethyl)-4-chloropyridine (ACI)
    • MDL: MFCD15526711
    • Inchi: 1S/C6H5BrClN/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2
    • InChI Key: GLSNQEHWJXTBDR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(CBr)N=CC=1

Computed Properties

  • Exact Mass: 204.92939g/mol
  • Monoisotopic Mass: 204.92939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 89.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 12.9Ų

2-(bromomethyl)-4-chloropyridine Pricemore >>

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2-(bromomethyl)-4-chloropyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  overnight, reflux
Reference
One-Pot Directed Alkylation/Deprotection Strategy for the Synthesis of Substituted Pyrrole[3,4-d]pyridazinones
Nair, Reji N.; et al, European Journal of Organic Chemistry, 2015, 2015(8), 1764-1770

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C → rt
Reference
Novel bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase
De Schutter, Joris W.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5781-5786

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  0 °C
1.2 Reagents: Sodium borohydride Solvents: Water
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C → rt
Reference
Novel bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase
De Schutter, Joris W.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5781-5786

2-(bromomethyl)-4-chloropyridine Raw materials

2-(bromomethyl)-4-chloropyridine Preparation Products

Additional information on 2-(bromomethyl)-4-chloropyridine

Comprehensive Guide to 2-(Bromomethyl)-4-chloropyridine (CAS No. 856850-18-5): Properties, Applications, and Market Insights

2-(Bromomethyl)-4-chloropyridine (CAS No. 856850-18-5) is a versatile heterocyclic compound widely used in pharmaceutical and agrochemical research. This brominated pyridine derivative serves as a key intermediate in the synthesis of various bioactive molecules. With its molecular formula C6H5BrClN and molecular weight of 206.47 g/mol, this compound exhibits unique reactivity patterns that make it valuable for cross-coupling reactions and nucleophilic substitutions.

The growing interest in 2-(bromomethyl)-4-chloropyridine synthesis reflects its importance in modern drug discovery. Researchers frequently search for "856850-18-5 applications" and "4-chloropyridine derivatives uses," highlighting its relevance in developing novel therapeutic agents. The compound's electron-withdrawing properties and leaving group potential make it particularly useful in constructing complex molecular architectures for kinase inhibitors and antimicrobial compounds.

Recent advancements in medicinal chemistry have spotlighted 2-(bromomethyl)-4-chloropyridine as a building block for targeted drug delivery systems. Its compatibility with palladium-catalyzed reactions answers the frequent query "how to functionalize 4-chloropyridine" among synthetic chemists. The compound's stability under various reaction conditions, combined with its moderate solubility in organic solvents, contributes to its widespread laboratory use.

The global market for pyridine derivatives like 856850-18-5 shows steady growth, driven by increasing demand for custom synthesis services. Pharmaceutical companies often seek "reliable 2-(bromomethyl)-4-chloropyridine suppliers" to support their drug development pipelines. Quality specifications typically require ≥98% purity, with strict control of residual solvents and heavy metals to meet GMP standards for pharmaceutical intermediates.

From a green chemistry perspective, researchers are investigating more sustainable approaches to halopyridine synthesis. Current trends focus on reducing bromine waste in 2-(bromomethyl)-4-chloropyridine production, addressing environmental concerns while maintaining cost efficiency. These developments respond to frequent searches about "eco-friendly bromomethylation methods" in academic and industrial circles.

Storage and handling of 2-(bromomethyl)-4-chloropyridine require standard precautions for air-sensitive compounds. The material should be kept in amber glass containers under inert atmosphere at temperatures below -20°C for long-term stability. These protocols answer common questions about "how to store bromomethyl pyridine derivatives" from laboratory technicians.

Analytical characterization of 856850-18-5 typically involves HPLC analysis, NMR spectroscopy (showing characteristic peaks at 8.35 ppm for pyridine-H and 4.55 ppm for -CH2Br), and mass spectrometry. These techniques verify the compound's identity and purity, crucial for research reproducibility—a hot topic in scientific reproducibility discussions.

The future outlook for 4-chloropyridine intermediates remains positive, with expanding applications in material science and electronic chemicals. Innovations in catalytic bromination processes may further improve the accessibility of 2-(bromomethyl)-4-chloropyridine, making it an even more valuable tool for synthetic chemists worldwide.

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